molecular formula C9H13Cl2FN2 B1446071 7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride CAS No. 1803592-88-2

7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

Cat. No. B1446071
CAS RN: 1803592-88-2
M. Wt: 239.11 g/mol
InChI Key: KBTFLVMKVWWHBF-UHFFFAOYSA-N
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Description

“7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride” is a chemical compound with the CAS number 1803592-88-2 . It has a molecular weight of 239.12 and a molecular formula of C9H13Cl2FN2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .

Scientific Research Applications

Neuroprotective and Antidepressant-like Activity

A study by Antkiewicz‐Michaluk, Wąsik, and Michaluk (2018) highlights the neuroprotective, antiaddictive, and antidepressant-like properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to tetrahydroquinolines. The research suggests that MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system play a crucial role in its neuroprotection. The compound showed potential as an antidepressant and antiaddictive drug in animal models, indicating the therapeutic effects may be coupled with activation of the monoaminergic system in the brain, simultaneous inhibition of MAO-dependent oxidation, and reduction of the glutamate system activity (Antkiewicz‐Michaluk et al., 2018).

Tetrahydroisoquinolines in Therapeutics

Singh and Shah (2017) review the therapeutic applications of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, emphasizing their role in cancer, malaria, central nervous system disorders, cardiovascular and metabolic diseases. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas underscores the importance of THIQs in anticancer drug discovery. This review indicates that a wide range of THIQ derivatives have been synthesized for various therapeutic activities, showcasing their potential as novel drug candidates (Singh & Shah, 2017).

Antibacterial Agents in Aquaculture

Rigos and Troisi (2005) discuss the use and environmental impact of antibacterial agents, including quinolone derivatives, in Mediterranean finfish farming. The review addresses the pharmacokinetics, efficacy, and environmental consequences of using these compounds in aquaculture. It emphasizes the need for prudent selection and use of antibacterials to minimize environmental contamination and the development of bacterial resistance, suggesting that drugs with low environmental persistence, low aquatic toxicity, and high antibacterial efficacy are preferable (Rigos & Troisi, 2005).

Excited State Hydrogen Atom Transfer

Manca, Tanner, and Leutwyler (2005) explore excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen bonded solvent ‘wire’ clusters, using 7-hydroxyquinoline as a scaffold. This study provides insights into the reaction mechanisms of hydrogen transfer in excited states, potentially relevant for understanding the photochemical properties of quinoline derivatives (Manca, Tanner, & Leutwyler, 2005).

properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.2ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;;/h1-2,5,8,12H,3-4,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTFLVMKVWWHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1N)C=CC(=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
7-Fluoro-1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride

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